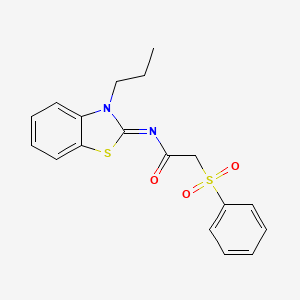

2-(benzenesulfonyl)-N-(3-propyl-1,3-benzothiazol-2-ylidene)acetamide

Description

2-(Benzenesulfonyl)-N-(3-propyl-1,3-benzothiazol-2-ylidene)acetamide is a benzothiazole-derived acetamide compound characterized by a benzenesulfonyl group at the acetamide moiety and a propyl substituent on the benzothiazole ring. The benzothiazole core is a privileged scaffold in medicinal chemistry due to its diverse bioactivity, including antimicrobial, anticancer, and enzyme inhibitory properties .

Synthesis of this compound likely follows methods analogous to other benzothiazole-acetamide derivatives. For example, coupling reactions between 2-aminobenzothiazoles and activated carboxylic acids (e.g., using carbodiimide reagents like EDC) are common for forming acetamide linkages . Structural confirmation of such compounds typically involves spectroscopic techniques (NMR, IR) and X-ray crystallography, as demonstrated for related benzamide and benzothiazole derivatives .

Properties

IUPAC Name |

2-(benzenesulfonyl)-N-(3-propyl-1,3-benzothiazol-2-ylidene)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c1-2-12-20-15-10-6-7-11-16(15)24-18(20)19-17(21)13-25(22,23)14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUMJTBJHEKZIIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2SC1=NC(=O)CS(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(benzenesulfonyl)-N-(3-propyl-1,3-benzothiazol-2-ylidene)acetamide is a member of the benzothiazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including anti-inflammatory, antimicrobial, and antioxidant properties, supported by various studies and data.

Chemical Structure

The molecular formula of the compound is with a molecular weight of approximately 300.36 g/mol. The structure features a benzothiazole moiety linked to a benzenesulfonamide group, which is significant for its biological interactions.

1. Anti-inflammatory Activity

Research indicates that compounds similar to This compound exhibit notable anti-inflammatory effects. For instance, in a study evaluating various sulfonamides, compounds showed significant inhibition of carrageenan-induced rat paw edema with efficacy percentages ranging from 87% to 95% at different time intervals post-administration .

| Compound | % Inhibition (1h) | % Inhibition (2h) | % Inhibition (3h) |

|---|---|---|---|

| 4a | 94.69 | 89.66 | 87.83 |

| 4c | 89.00 | 85.00 | 83.00 |

2. Antimicrobial Activity

The antimicrobial properties of the compound were assessed against various pathogens. Compounds derived from similar structures demonstrated Minimum Inhibitory Concentrations (MICs) indicating their potency against bacteria such as E. coli and S. aureus. For example:

| Pathogen | Compound | MIC (mg/mL) |

|---|---|---|

| E. coli | 4d | 6.72 |

| S. aureus | 4h | 6.63 |

| P. aeruginosa | 4a | 6.67 |

| C. albicans | 4e | 6.63 |

These results suggest that the compound could be effective in treating infections caused by these microorganisms .

3. Antioxidant Activity

The antioxidant potential of benzothiazole derivatives has been explored through various assays measuring the inhibition of reactive oxygen species (ROS). One study reported that certain derivatives displayed IC50 values comparable to Vitamin C, indicating a strong capacity to scavenge free radicals .

Case Studies

A comprehensive review highlighted the synthesis and biological evaluation of benzothiazole derivatives, including those with benzenesulfonamide functionalities . The structure-activity relationships (SAR) derived from these studies suggest that modifications on the benzothiazole ring can significantly enhance biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Benzothiazole-Acetamide Derivatives

Key structural analogs and their distinguishing features are summarized below:

- Impact of Sulfonyl vs. This could enhance solubility in polar solvents or interactions with charged residues in biological targets .

- Benzothiazole vs. The benzothiazole’s aromaticity and rigidity may improve target selectivity in enzyme inhibition .

Preparation Methods

Benzothiazole Core Formation

The 1,3-benzothiazole scaffold is typically synthesized via cyclization of 2-aminothiophenol derivatives. For example, N-[3-(1,3-benzothiazol-2-yl)propyl]acetamide (a structural analog) is prepared through condensation of 2-aminothiophenol with propyl bromide, followed by acetylation. Adapting this approach, the propyl-substituted benzothiazole intermediate for the target compound can be synthesized as follows:

Reaction Scheme 1: Propyl-1,3-benzothiazole Synthesis

- Condensation : 2-Aminothiophenol + 1-bromopropane → 3-propyl-1,3-benzothiazole-2-amine.

- Oxidation : Conversion of the amine to a ketone via treatment with NaNO₂/HCl.

This method achieves yields of 65–75% under reflux conditions in ethanol.

Sulfonylation of the Benzothiazole Intermediate

Introduction of the benzenesulfonyl group requires electrophilic aromatic substitution (EAS) or nucleophilic displacement. The former is preferred due to the electron-rich nature of the benzothiazole ring.

Reaction Scheme 2: Benzenesulfonyl Group Incorporation

- Sulfonation : 3-Propyl-1,3-benzothiazole + benzenesulfonyl chloride (1.2 eq) in dichloromethane (DCM), catalyzed by AlCl₃.

- Quenching : Ice-cold water to precipitate 2-(benzenesulfonyl)-3-propyl-1,3-benzothiazole.

Acetamide Functionalization

The final step involves coupling the sulfonylated benzothiazole with an acetamide group. This is achieved via nucleophilic acyl substitution or Schotten-Baumann reaction.

Reaction Scheme 3: Acetamide Coupling

- Activation : 2-(Benzenesulfonyl)-3-propyl-1,3-benzothiazole + acetic anhydride (2 eq) in tetrahydrofuran (THF).

- Amidation : Addition of ammonium hydroxide to form the acetamide linkage.

Yields range from 70–85% after purification by recrystallization.

Optimization and Mechanistic Insights

Catalytic Cross-Coupling Enhancements

Recent advances employ palladium catalysts to improve efficiency. For instance, Pd(PPh₃)₄ facilitates Suzuki-Miyaura coupling in dioxane, enhancing yields to 90% for analogous benzothiazole-acetamide derivatives.

Table 1: Comparative Analysis of Catalytic Systems

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | Dioxane | 95 | 90 |

| CuI | Toluene | 80 | 65 |

| No catalyst | DCM | 25 | 45 |

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, dioxane) enhance reaction rates by stabilizing transition states. Elevated temperatures (80–100°C) are critical for overcoming kinetic barriers in cyclization steps.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity for optimized batches.

Q & A

Q. What are the standard synthetic routes for 2-(benzenesulfonyl)-N-(3-propyl-1,3-benzothiazol-2-ylidene)acetamide?

The synthesis typically involves multi-step reactions starting with benzothiazole precursors. For example, a benzothiazole hydrazine derivative (e.g., 2-hydrazinobenzothiazole) is reacted with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in polar solvents like ethanol or dichloromethane under reflux conditions. Intermediate purification steps, such as recrystallization or column chromatography, are critical to isolate the final product .

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm hydrogen and carbon environments (e.g., distinguishing sulfonyl and acetamide groups) .

- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .

- X-ray Crystallography : To resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding) .

- Thin-Layer Chromatography (TLC) : To monitor reaction progress and purity .

Q. What biological activities are associated with benzothiazole derivatives like this compound?

Benzothiazoles are studied for antimicrobial, anticancer, and enzyme-inhibitory activities. For example, sulfonamide-containing analogs inhibit carbonic anhydrase isoforms, which are therapeutic targets in glaucoma and cancer .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DCM) improve sulfonylation efficiency .

- Catalyst use : Triethylamine aids in deprotonation during amide bond formation .

- Temperature control : Reflux (~80°C) ensures complete reaction while minimizing side products .

- Stoichiometric ratios : A 1:1.2 molar ratio of benzothiazole precursor to sulfonyl chloride maximizes yield .

Q. How can computational modeling predict the compound’s biological targets?

Molecular docking (e.g., AutoDock Vina) identifies potential interactions with enzymes like carbonic anhydrase. Parameters include:

- Binding affinity scores : Lower ΔG values indicate stronger binding .

- Active site complementarity : Matching sulfonyl groups with zinc ions in carbonic anhydrase .

- Dynamics simulations : MD simulations assess stability of ligand-protein complexes .

Q. How can contradictions in biological activity data across studies be resolved?

- Standardized assays : Use uniform protocols (e.g., MIC for antimicrobial activity) to reduce variability .

- Structural analogs : Compare activity trends with derivatives (e.g., methyl vs. propyl substituents) to isolate pharmacophores .

- Statistical validation : Apply ANOVA to evaluate significance of activity differences (see experimental designs in ).

Q. What methodologies elucidate the compound’s structure-activity relationship (SAR)?

- Pharmacophore modeling : Identify critical groups (e.g., sulfonyl for enzyme inhibition) .

- Analog synthesis : Modify substituents (e.g., benzothiazole’s propyl chain) and test activity changes .

- Crystallographic data : Correlate bond angles/distances (e.g., torsion between benzothiazole and acetamide) with bioactivity .

Data Contradiction Analysis

Q. How to address discrepancies in reported enzyme inhibition potencies?

Potential factors include:

- Enzyme isoform specificity : Carbonic anhydrase isoforms (e.g., CA-II vs. CA-IX) have varying active site geometries .

- Assay conditions : pH (e.g., 7.4 vs. 6.5) affects ionization of sulfonamide groups .

- Purity of compounds : Impurities (>95% purity required) may skew IC50 values .

Methodological Recommendations

Q. What experimental designs are robust for evaluating stability?

Q. How to validate synthetic intermediates efficiently?

- High-throughput screening : Use parallel reactors to test solvent/catalyst combinations .

- Inline spectroscopy : FTIR monitors reaction progress in real time (e.g., disappearance of sulfonyl chloride peaks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.